![molecular formula C18H19BrN2O B14389514 (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone CAS No. 89596-07-6](/img/structure/B14389514.png)
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is an organic compound that features a bromophenyl group, a methyl group, a piperidinyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This can be achieved through a condensation reaction involving 6-methyl-2-bromopyridine and piperidine under basic conditions.
Coupling with Bromophenyl Group: The pyridinyl intermediate is then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- (4-Fluorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
Uniqueness
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and material science applications.
Propriétés
Numéro CAS |
89596-07-6 |
|---|---|
Formule moléculaire |
C18H19BrN2O |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-13-5-10-16(17(22)14-6-8-15(19)9-7-14)18(20-13)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3 |
Clé InChI |
XILAKFLQCQYSHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


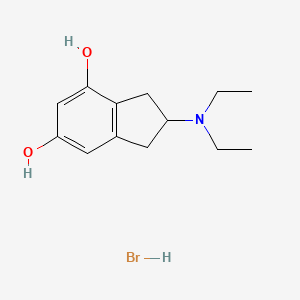
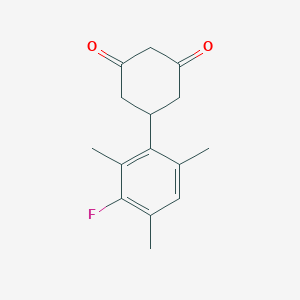
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)


![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)


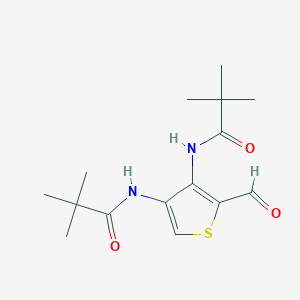
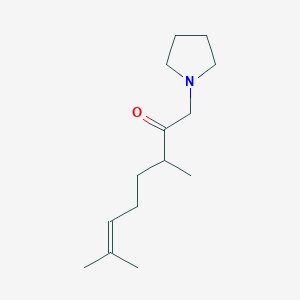
silane](/img/structure/B14389498.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
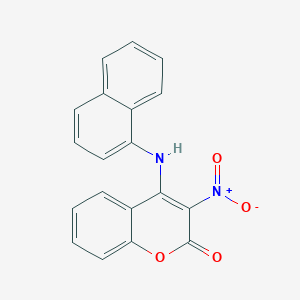
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
